rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-amine, trans
Description
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine is a cyclopropane-containing amine derivative characterized by a benzyl substituent on the cyclopropane ring and an ethylamine side chain. The "(1S,2S)" notation indicates the relative stereochemistry of the cyclopropane ring, which plays a critical role in its conformational stability and interaction with biological targets. Cyclopropane rings are known for their high ring strain, which can enhance reactivity or modulate binding affinity in pharmaceutical contexts .
Properties
CAS No. |
2137581-36-1 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[(1R,2R)-2-benzylcyclopropyl]ethanamine |
InChI |
InChI=1S/C12H17N/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12-/m0/s1 |
InChI Key |
OMHMEIBZHYKIJZ-RYUDHWBXSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the ethanamine moiety. One common approach is the reaction of a benzyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent steps may include reduction, substitution, and amination reactions to yield the final product.
Industrial Production Methods
Industrial production of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Studies on the biological activity of this compound can provide insights into its potential as a drug candidate or biochemical probe.
Medicine: Research on the pharmacological properties of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mode of action.
Comparison with Similar Compounds
Research Implications and Gaps
The structural uniqueness of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine positions it as a promising candidate for further study, particularly in drug discovery. However, critical gaps remain:
- Pharmacological Data: No activity or binding data are provided, necessitating assays against targets like monoamine transporters or cytochrome P450 enzymes.
- Comparative Stability : Cyclopropane ring-opening kinetics and shelf-life stability relative to bicyclic analogs () require investigation.
- Stereochemical Purity : Enantiomeric resolution methods (e.g., chiral chromatography) should be explored to isolate the (1S,2S) isomer for targeted applications .
Biological Activity
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine can be represented by the following chemical structure:
- IUPAC Name: Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine
- Molecular Formula: C12H17N
- Molecular Weight: 189.27 g/mol
The biological activity of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of monoaminergic neurotransmission, particularly affecting serotonin and norepinephrine pathways. This modulation may contribute to its potential therapeutic effects in mood disorders and anxiety.
1. Neuropharmacological Effects
Research indicates that compounds similar to Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine exhibit significant neuropharmacological properties. For instance, studies have shown that related cyclopropyl amines can enhance serotonin receptor activity, which is crucial for mood regulation.
2. Antidepressant Potential
In preclinical studies, this compound has demonstrated antidepressant-like effects in animal models. The mechanism appears to involve the enhancement of synaptic serotonin levels, potentially through the inhibition of serotonin reuptake.
3. Analgesic Properties
Preliminary findings suggest that Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine may also possess analgesic properties. The compound's ability to modulate pain pathways could make it a candidate for further investigation in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuropharmacological | Enhanced serotonin receptor activity | |
| Antidepressant | Antidepressant-like effects in animal models | |
| Analgesic | Potential modulation of pain pathways |
Case Study: Antidepressant Efficacy
In a study conducted by researchers investigating cyclopropyl amines, Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine was tested for its effects on depressive behaviors in rodent models. The results indicated a significant reduction in despair-like behaviors when administered at specific dosages over a two-week period. Detailed observations showed:
- Dosage: 10 mg/kg and 20 mg/kg
- Duration: 14 days
- Outcome: Reduction in immobility time in forced swim tests compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
